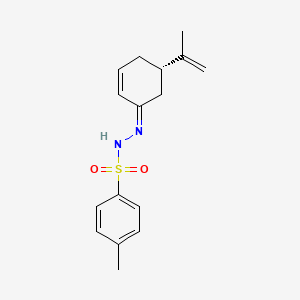

D-(+)-Carvone Tosylhydrazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O2S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-methyl-N-[(Z)-[(5S)-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]benzenesulfonamide |

InChI |

InChI=1S/C16H20N2O2S/c1-12(2)14-5-4-6-15(11-14)17-18-21(19,20)16-9-7-13(3)8-10-16/h4,6-10,14,18H,1,5,11H2,2-3H3/b17-15+/t14-/m0/s1 |

InChI Key |

MDUMZGRBXYGQRJ-AQTLKONXSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H](CC=C2)C(=C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC=C2)C(=C)C |

Origin of Product |

United States |

The Significance of Tosylhydrazones As Versatile Synthetic Intermediates

Tosylhydrazones, characterized by the general structure RR'C=N-NH-Ts (where Ts is a tosyl group), are a class of organic compounds with broad applications in synthesis. wikipedia.org They are typically prepared through the condensation reaction of an aldehyde or ketone with tosylhydrazine. wikipedia.orgnih.gov Their stability, often crystalline nature, and diverse reactivity make them highly valuable intermediates. rsc.orgresearchgate.net

One of the most prominent applications of tosylhydrazones is in the generation of diazo compounds and carbenes. researchgate.netthieme-connect.com Under basic conditions, tosylhydrazones can decompose to form these highly reactive species, which can then participate in a wide array of chemical transformations. nih.govresearchgate.net These reactions include:

Alkene Synthesis: The Shapiro and Bamford-Stevens reactions utilize tosylhydrazones to convert ketones and aldehydes into alkenes. wikipedia.orgwikipedia.orgwikipedia.org The Shapiro reaction, which employs strong bases like organolithium reagents, proceeds through a vinyllithium (B1195746) intermediate. wikipedia.orgorganic-chemistry.org The Bamford-Stevens reaction, on the other hand, can proceed through a carbene intermediate, particularly in aprotic solvents. wikipedia.orgchemtube3d.comorganic-chemistry.org

Cyclopropanations and Epoxidations: Tosylhydrazone salts can react with metals to form metal carbenes, which are instrumental in cyclopropanation and epoxidation reactions. wikipedia.org

Cross-Coupling Reactions: Tosylhydrazones serve as starting materials for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgthieme-connect.com This has been particularly impactful in the synthesis of bioactive compounds. wikipedia.org

1,3-Dipolar Cycloadditions: As precursors to diazo compounds, tosylhydrazones can participate in 1,3-dipolar cycloaddition reactions. researchgate.net

Reduction: Tosylhydrazones can be reduced to the corresponding alkanes using reagents like sodium borohydride. wikipedia.org

Furthermore, tosylhydrazones can act as protecting groups for carbonyl compounds due to their stability and the ability to regenerate the carbonyl group through hydrolysis. rsc.org

An Overview of D + Carvone As a Chiral Pool Precursor in Organic Synthesis

Condensation Reactions with Tosylhydrazine

The most direct method for synthesizing this compound involves the condensation of D-(+)-carvone with tosylhydrazine. semanticscholar.orgjcbsc.org This reaction is a classic example of hydrazone formation, where the carbonyl group of the ketone reacts with the primary amine of the hydrazide to form an imine-like linkage, known as a hydrazone.

Acid-Catalyzed Approaches

To facilitate the condensation reaction, acid catalysis is frequently employed. researchgate.netjapsonline.com The acid protonates the carbonyl oxygen of the carvone (B1668592), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the tosylhydrazine.

Commonly used acids for this purpose include glacial acetic acid. semanticscholar.orgjcbsc.orgresearchgate.net For instance, one procedure involves dissolving the ketone in ethanol (B145695), adding a small amount of glacial acetic acid, and then introducing the tosylhydrazine solution. jcbsc.org Another approach describes the synthesis of a related eucarvone (B1221054) tosylhydrazone by adding tosyl hydrazine (B178648) and a drop of acetic acid to a solution of eucarvone in acetonitrile (B52724). mdpi.comresearchgate.net

The general mechanism for the acid-catalyzed formation of a tosylhydrazone is depicted below:

Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The terminal nitrogen atom of tosylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the tosylhydrazone.

Solvent and Temperature Optimization for Formation

The choice of solvent and reaction temperature plays a critical role in the efficiency and yield of tosylhydrazone synthesis. Ethanol is a commonly used solvent for these reactions. semanticscholar.orgjcbsc.org In one study, the reaction mixture of S-(+)-carvone, p-tosylhydrazide, and glacial acetic acid in ethanol was heated to reflux for 2-4 hours. jcbsc.org This particular synthesis of S-(+)-carvone p-tosylhydrazone resulted in a yield of 57%, with the lower yield attributed to the α,β-unsaturated nature of the ketone, which can lead to side reactions like Michael addition. semanticscholar.org

For the synthesis of eucarvone tosylhydrazone, a related derivative, a solution of eucarvone in acetonitrile was treated with tosylhydrazine and a drop of acetic acid, and the mixture was heated at 65 °C for 5 hours. mdpi.comresearchgate.net This method resulted in a high yield of 85%. mdpi.comresearchgate.net The optimization of reaction conditions, including the choice of base and temperature, has been shown to significantly impact the yield of related pyrazole (B372694) synthesis from tosylhydrazones, highlighting the importance of these parameters. acs.org

| Reactant | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| S-(+)-Carvone | Glacial Acetic Acid | Ethanol | Reflux | 2-4 h | 57% | semanticscholar.orgjcbsc.org |

| Eucarvone | Acetic Acid | Acetonitrile | 65 °C | 5 h | 85% | mdpi.comresearchgate.net |

Preparation of Tosylhydrazone Salts

Tosylhydrazones can be converted into their corresponding salts, which are often used as stable, solid precursors for the in-situ generation of diazo compounds in reactions like the Bamford-Stevens reaction. orgsyn.orgresearchgate.net The preparation typically involves treating the tosylhydrazone with a base.

A general procedure for forming a tosylhydrazone salt involves dissolving the tosylhydrazone in a suitable solvent and adding a base. For example, benzaldehyde (B42025) tosylhydrazone is treated with a 1.0 M solution of sodium methoxide (B1231860) in methanol. orgsyn.org The solvent is then removed under reduced pressure to yield the solid sodium salt of the tosylhydrazone. orgsyn.org This salt can then be pyrolyzed to generate the corresponding diazo compound. orgsyn.org While this specific example uses benzaldehyde tosylhydrazone, the principle is applicable to other tosylhydrazones, including that of D-(+)-carvone.

Synthesis of Related Carvone and Eucarvone Tosylhydrazone Derivatives

The synthetic methodologies applied to D-(+)-carvone can be extended to its isomers and related compounds, such as (S)-carvone and eucarvone, to produce a variety of tosylhydrazone derivatives. These derivatives are valuable intermediates in the synthesis of complex molecules, including natural products. nih.govnih.gov

For instance, (S)-carvone has been used as a starting material in the total synthesis of longiborneol (B1213909) and its congeners. nih.gov In these synthetic routes, the formation of a tosylhydrazone is a key step. Similarly, the tosylhydrazone of eucarvone has been synthesized and utilized in reactions expected to proceed via a Bamford–Stevens reaction. mdpi.comresearchgate.net The synthesis of eucarvone tosylhydrazone was achieved by reacting eucarvone with tosylhydrazine in acetonitrile with a catalytic amount of acetic acid, yielding the product in 85% yield. mdpi.comresearchgate.net

Furthermore, the tosylhydrazone of (-)-Carvone has been used in a one-pot synthesis to produce spirocyclic pyrazoles. acs.org This demonstrates the versatility of carvone-derived tosylhydrazones in constructing diverse heterocyclic scaffolds.

| Starting Material | Product | Application | Reference |

| (S)-Carvone | (S)-Carvone Tosylhydrazone | Intermediate in longiborneol synthesis | nih.gov |

| Eucarvone | Eucarvone Tosylhydrazone | Precursor for Bamford-Stevens reaction | mdpi.comresearchgate.net |

| (-)-Carvone | (-)-Carvone Tosylhydrazone | Synthesis of spirocyclic pyrazoles | acs.org |

Mechanistic Investigations of Reactions Involving D + Carvone Tosylhydrazone

The Shapiro Reaction in the Context of D-(+)-Carvone Tosylhydrazone

The Shapiro reaction is a powerful tool in organic synthesis for converting ketones and aldehydes into alkenes. wikipedia.org It involves the treatment of a tosylhydrazone with at least two equivalents of a strong base, typically an organolithium reagent. ddugu.ac.in

Reaction Mechanism and Vinyllithium (B1195746) Intermediate Formation

The Shapiro reaction of this compound commences with the deprotonation of the tosylhydrazone by two equivalents of a strong base, such as n-butyllithium. wikipedia.orgunirioja.es The first equivalent of the base removes the more acidic proton from the nitrogen atom of the hydrazone. ddugu.ac.in The second equivalent then abstracts a proton from the carbon atom alpha to the hydrazone group. ddugu.ac.in This results in the formation of a dianionic species.

This dianion is unstable and undergoes an elimination reaction, where the tosyl group acts as a leaving group, leading to the formation of a diazonium anion. scribd.com This intermediate rapidly loses a molecule of nitrogen gas (N₂) to generate a vinyllithium species. wikipedia.orgscribd.com This vinyllithium intermediate is a key feature of the Shapiro reaction, distinguishing it from other similar transformations. unirioja.es It is both nucleophilic and basic and can be quenched with water or an acid to yield the final alkene product, or it can react with various electrophiles to form new carbon-carbon bonds. ddugu.ac.inscribd.com

Regioselectivity and Stereochemical Directionality in Alkene Formation

The regioselectivity of the Shapiro reaction is a critical aspect, determining the position of the newly formed double bond. wikipedia.org In the case of unsymmetrical ketones like D-(+)-Carvone, the deprotonation by the organolithium base is kinetically controlled. wikipedia.org Generally, the less sterically hindered proton at the α-carbon is abstracted, leading to the formation of the less substituted vinyllithium intermediate and subsequently the less substituted alkene. wikipedia.orgalfa-chemistry.com

The stereochemistry of the initial tosylhydrazone plays a crucial role in directing the reaction. wikipedia.org Deprotonation occurs preferentially syn (on the same side) to the tosylamido anion. ddugu.ac.in This is attributed to coordination between the lithium cation and the nitrogen atom of the tosylamide group. wikipedia.org This syn-deprotonation dictates the geometry of the resulting vinyllithium intermediate and, consequently, the stereochemistry of the final alkene product. However, it is worth noting that the Shapiro reaction does not always exhibit high stereoselectivity between the E- and Z-isomers of the product alkene. organic-chemistry.org

Comparative Mechanistic Analysis with the Bamford-Stevens Reaction

The Shapiro and Bamford-Stevens reactions are closely related transformations that both utilize tosylhydrazones to synthesize alkenes. arkat-usa.orgchemistnotes.com However, their mechanisms and product outcomes differ significantly based on the base and solvent conditions employed. alfa-chemistry.comorganic-chemistry.org

The primary distinction lies in the intermediates formed. The Shapiro reaction, using strong organolithium bases, proceeds through a vinyllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate generally does not undergo rearrangements, which can be an advantage in complex syntheses. organic-chemistry.org In contrast, the Bamford-Stevens reaction typically uses bases like sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH) in protic or aprotic solvents. alfa-chemistry.comarkat-usa.org

In protic solvents, the Bamford-Stevens reaction generates a diazo compound that decomposes to a carbocation intermediate. alfa-chemistry.comwikipedia.org This carbocation is prone to rearrangements, potentially leading to a mixture of products. alfa-chemistry.com In aprotic solvents, the reaction proceeds through a carbene intermediate, which can also undergo rearrangements. alfa-chemistry.comwikipedia.org

Another key difference is the regiochemical outcome. The Shapiro reaction typically yields the less substituted (kinetic) alkene product. alfa-chemistry.comarkat-usa.org Conversely, the Bamford-Stevens reaction often produces the more substituted (thermodynamic) alkene. arkat-usa.orgchemistnotes.com

Table 1: Key Mechanistic Differences between Shapiro and Bamford-Stevens Reactions

| Feature | Shapiro Reaction | Bamford-Stevens Reaction |

| Base | Typically 2 equivalents of an organolithium reagent (e.g., n-BuLi) ddugu.ac.in | Strong bases like NaOMe, NaH in protic or aprotic solvents arkat-usa.org |

| Key Intermediate | Vinyllithium wikipedia.org | Carbocation (protic solvent) or Carbene (aprotic solvent) wikipedia.org |

| Rearrangements | Generally avoided organic-chemistry.org | Common, leading to potential product mixtures alfa-chemistry.com |

| Regioselectivity | Favors less substituted (kinetic) alkene arkat-usa.org | Favors more substituted (thermodynamic) alkene chemistnotes.com |

The Bamford-Stevens Reaction and Carbene Generation

The Bamford-Stevens reaction provides an alternative route for the decomposition of tosylhydrazones, leading to the formation of carbenes, which are highly reactive intermediates. chemtube3d.com

Formation of Diazo Compounds as Key Intermediates

The initial step in the Bamford-Stevens reaction is the treatment of the tosylhydrazone with a base to form a diazo compound. wikipedia.orgchemtube3d.com This transformation is a key mechanistic step and the resulting diazo compound can sometimes be isolated. alfa-chemistry.comchemtube3d.com These diazo compounds are valuable synthetic intermediates themselves but are also known for their potential toxicity and explosive nature, making their in situ generation from tosylhydrazone salts a safer alternative. researchgate.net The formation of the diazo species from the tosylhydrazone is a base-promoted decomposition process. researchgate.net

Generation of Metal Carbenes from Tosylhydrazone Salts

Diazo compounds generated from tosylhydrazones can react with various transition metals to form metal carbene intermediates. researchgate.netlibretexts.org This process involves the extrusion of nitrogen gas from the diazo compound upon interaction with a metal catalyst. libretexts.org

For instance, tosylhydrazones can serve as precursors for copper carbenes. nih.gov The reaction of a tosylhydrazone with a base generates the diazo intermediate, which then reacts with a copper(I) catalyst to form the copper carbene. nih.gov Similarly, palladium-catalyzed reactions can proceed through the formation of a palladium carbene. wikipedia.org These metal carbenes are highly reactive species that can participate in a variety of useful transformations, including cyclopropanations, C-H insertions, and cross-coupling reactions. bohrium.comresearchgate.net The reactivity and selectivity of these metal carbenes can often be controlled by the choice of metal and the ligands attached to it. libretexts.org

Unimolecular Decomposition Pathways and Competing Reactions

The decomposition of this compound, like other tosylhydrazones, is typically initiated by a base and proceeds through distinct pathways depending on the reaction conditions, most notably in the Shapiro and Bamford-Stevens reactions. arkat-usa.org These reactions convert the carbonyl functionality of the parent ketone, D-(+)-carvone, into a carbon-carbon double bond via a diazo intermediate.

Under Shapiro reaction conditions, which employ two equivalents of a strong, non-nucleophilic base like an organolithium reagent (e.g., methyllithium (B1224462) or n-butyllithium), the tosylhydrazone is deprotonated twice. wikipedia.org The first equivalent of base removes the acidic N-H proton, while the second removes a proton from the carbon alpha to the hydrazone, creating a dianion. This intermediate then collapses, eliminating the tosylsulfinate anion to form a vinyldiazene anion, which rapidly loses molecular nitrogen (N₂) to generate a vinyllithium species. wikipedia.org The regioselectivity of this deprotonation is kinetically controlled, favoring the removal of the less sterically hindered proton. wikipedia.org In the case of this compound, reaction with methyllithium has been shown to produce a triene product. researchgate.net Subsequent quenching with a proton source, such as water, yields the final alkene. wikipedia.org

A primary competing reaction in this pathway is the further reaction of the vinyllithium intermediate. Instead of simple protonation, this highly reactive intermediate can be trapped by various electrophiles, such as alkyl halides, allowing for the formation of more complex substituted alkenes.

The Bamford-Stevens reaction offers an alternative decomposition pathway, typically using nucleophilic bases like sodium methoxide in protic solvents. wikipedia.org This pathway generates a diazo compound that can decompose into a carbene or a carbocation, leading to a mixture of alkene products. arkat-usa.org The product distribution is often governed by thermodynamic stability, favoring the more substituted olefin. arkat-usa.org

A key factor in these decomposition pathways is the potential for the intermediate diazo compound to undergo other reactions. For instance, diazo compounds can participate in cyclopropanations with alkenes, often catalyzed by transition metals like rhodium or copper. wikipedia.org They are also known to undergo insertion reactions. jcbsc.org Therefore, the reaction environment must be carefully controlled to favor the desired unimolecular decomposition leading to the alkene over these competing bimolecular processes.

Table 1: Key Decomposition Reactions of Tosylhydrazones

| Reaction Name | Typical Base | Key Intermediate | Primary Product Type | Control |

| Shapiro Reaction | 2 eq. alkyllithium (e.g., MeLi, n-BuLi) | Vinyllithium | Less-substituted alkene | Kinetic |

| Bamford-Stevens Reaction | Alkoxides (e.g., NaOMe) | Carbene/Cation | More-substituted alkene | Thermodynamic |

Allylic Diazene (B1210634) Rearrangements

The allylic diazene rearrangement is a powerful transformation for the 1,3-reductive transposition of α,β-unsaturated tosylhydrazones, such as those derived from D-(+)-carvone. nih.gov This pericyclic reaction proceeds via an allylic diazene intermediate and is highly valuable for stereocontrolled synthesis, enabling the formation of E-alkenes with excellent control over allylic stereocenters. nih.gov182.160.97

The mechanism is initiated by the reduction of the tosylhydrazone. Reagents like catecholborane or sodium cyanoborohydride are effective for this step. lehigh.eduresearchgate.net The reduction of the C=N bond of the tosylhydrazone generates a transient allylic diazene intermediate. uga.edu This intermediate then undergoes a concerted, thermal jcbsc.orgjcbsc.org-sigmatropic rearrangement, which is a type of retro-ene reaction. nih.gov During this rearrangement, the double bond migrates, and a molecule of dinitrogen (N₂) is extruded, resulting in the formation of a new alkene with the double bond transposed. uga.edu

For tosylhydrazones derived from cyclic systems like D-(+)-carvone, this rearrangement can be used to establish specific ring fusions and stereochemistry. For example, in the synthesis of the isobenzofuran (B1246724) core of eunicellin (B1253447) diterpenes, a tosylhydrazone derived from a carvone (B1668592) adduct was treated with catecholborane. lehigh.edu The subsequent allylic diazene rearrangement yielded a product with a cis-ring fusion, which was crucial for the synthetic strategy. lehigh.edu The stereochemical outcome of the rearrangement is often predictable, controlled by allylic strain in the transition state. nih.gov

This methodology has been applied in various synthetic contexts starting from carvone derivatives. In one instance, an α-hydroxycarvone tosylhydrazone was subjected to reduction with catecholborane, leading to an alkene transposition that was a key step in the asymmetric synthesis of (−)-isopiperitenol. nih.gov The reaction's success often depends on the kinetic E-stereoselectivity during the initial formation of the tosylhydrazone from the ketone, as only the E-isomer typically undergoes the desired chelation-controlled reduction to initiate the rearrangement cascade. nih.gov

Table 2: Reagents for Allylic Diazene Rearrangement

| Reagent | Function | Reference |

| Catecholborane | Reduces tosylhydrazone to allylic diazene | lehigh.edu |

| Sodium Cyanoborohydride | Reduces α,β-unsaturated tosylhydrazones to alkenes via diazene intermediate | researchgate.net |

| Acetic Acid | Often used as a catalyst or in the solvent system | lehigh.edu |

Other Key Transformation Mechanisms

The hydrolysis of a tosylhydrazone is the reverse reaction of its formation, regenerating the parent carbonyl compound and tosylhydrazide. wikipedia.org For this compound, this reaction yields D-(+)-carvone. The reaction is typically carried out under acidic conditions with water, although it can be slow.

More efficient and milder methods have been developed to facilitate this transformation. For instance, metal-catalyzed hydrolysis provides a practical alternative. In a synthetic sequence starting from (S)-carvone oxide, a related tosylhydrazone intermediate was hydrolyzed in the same pot using copper(II) chloride (CuCl₂) after a vinylation reaction. nih.gov This approach avoids the isolation of potentially unstable tosylhydrazone intermediates and often proceeds in good yield. nih.gov In vitro metabolic studies have also shown that hydrazone derivatives can undergo hydrolytic reactions. jcbsc.org The ease of hydrolysis makes the tosylhydrazone group a useful protecting group for ketones and aldehydes, as it is stable to many reagents but can be readily cleaved when desired.

N-Tosylhydrazones, including this compound, are versatile substrates for transition-metal-catalyzed cross-coupling reactions, most notably with palladium catalysts. wikipedia.orgsioc-journal.cn These reactions provide a powerful method for forming carbon-carbon bonds, typically producing 1,1-disubstituted or polysubstituted olefins. chemrxiv.org

The generally accepted mechanism for the palladium-catalyzed cross-coupling of an N-tosylhydrazone with an aryl or alkenyl halide (Barluenga cross-coupling) involves several key steps: chemrxiv.org

Diazo Compound Formation: In the presence of a base (e.g., lithium tert-butoxide), the N-tosylhydrazone decomposes in situ to form a diazo compound. jcbsc.orgpku.edu.cn This step circumvents the need to handle potentially unstable diazo compounds directly. researchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (e.g., an aryl bromide) to form an organopalladium(II) complex. chemrxiv.org

Palladium-Carbene Formation: The diazo compound reacts with the Pd(II) complex, displacing the halide and losing N₂ to form a palladium-carbene intermediate. chemrxiv.orgpku.edu.cn

Migratory Insertion: The organic group (e.g., aryl) on the palladium center migrates to the carbene carbon, forming a new carbon-carbon bond and a palladium-alkyl intermediate. chemrxiv.orgpku.edu.cn

β-Hydride Elimination: A proton is eliminated from the carbon adjacent to the palladium center, forming the final alkene product and a hydridopalladium(II) species.

Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated halide, completing the catalytic cycle.

In some variations, such as oxidative cross-coupling with arylboronic acids, an external oxidant is required to regenerate the active Pd(II) catalyst from a Pd(0) species formed at the end of the cycle. pku.edu.cn The mechanism for these reactions is believed to proceed through a similar palladium-carbene intermediate followed by migratory insertion. pku.edu.cn

Table 3: Mechanistic Steps in Pd-Catalyzed Cross-Coupling of N-Tosylhydrazones

| Step | Description | Key Species |

| 1 | Base-mediated decomposition of tosylhydrazone | Diazo compound |

| 2 | Addition of organic halide to Pd(0) | Organopalladium(II) complex |

| 3 | Reaction of diazo compound with Pd(II) complex | Palladium-carbene |

| 4 | Migration of organic group to carbene carbon | Palladium-alkyl complex |

| 5 | Elimination of β-hydrogen | Alkene product, Pd(0) catalyst |

Strategic Applications of D + Carvone Tosylhydrazone in Organic Synthesis

Olefin Synthesis and Diversification

D-(+)-Carvone tosylhydrazone is a key intermediate in the synthesis of various olefins through reactions like the Shapiro and Bamford-Stevens reactions. arkat-usa.org These reactions proceed through the in situ generation of a vinyllithium (B1195746) species or a carbene, respectively, which can then be manipulated to form new carbon-carbon double bonds.

For instance, the treatment of this compound with an organolithium reagent, such as methyllithium (B1224462), leads to the formation of a dianion. Subsequent elimination of lithium p-toluenesulfinate generates a vinyllithium species, which can be quenched with an electrophile to yield a substituted olefin. arkat-usa.org Alternatively, under thermal or basic conditions, this compound decomposes to a diazo compound, which then loses nitrogen gas to form a carbene intermediate. This carbene can undergo a variety of reactions, including intramolecular C-H insertion, to afford cyclic olefins. arkat-usa.org

A notable application of this chemistry is the synthesis of (-)-carvone, which can be converted to a substituted cyclohexene (B86901) in a three-step transformation with a 55% yield. arkat-usa.org This highlights the utility of this compound in accessing structurally diverse olefins that may be challenging to prepare through other methods. The ability to generate reactive intermediates under different conditions allows for a high degree of control over the final product, making this compound a powerful tool for olefin diversification.

Furthermore, sulfur-mediated olefination of N-tosylhydrazones provides a metal-free method for synthesizing highly substituted alkenes. nih.gov This approach is particularly useful for creating sterically hindered double bonds, such as those found in tetraphenylethylenes. nih.gov

Cyclopropanation Reactions via Carbene Intermediates

The generation of carbene intermediates from this compound is a cornerstone of its application in cyclopropanation reactions. researchgate.netnumberanalytics.com Carbenes are highly reactive species that readily add to alkenes to form cyclopropane (B1198618) rings, a structural motif present in numerous natural products and biologically active molecules. researchgate.netlibretexts.org

The process typically involves the decomposition of the tosylhydrazone to a diazo compound, which then serves as the carbene precursor. researchgate.netresearchgate.net This transformation can be catalyzed by various transition metals, such as copper and rhodium, which modulate the reactivity and selectivity of the carbene transfer. numberanalytics.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation, allowing for the synthesis of specific diastereomers. unl.pt

For example, the reaction of a carbene generated from this compound with an alkene will result in the formation of a cyclopropane ring. The stereochemistry of the starting alkene is often retained in the product, making the reaction stereospecific. libretexts.org This method has been employed in the synthesis of complex molecules where the introduction of a cyclopropane ring is a key strategic step. sci-hub.se The versatility of this approach is further enhanced by the ability to perform these reactions under either thermal or photochemical conditions. researchgate.net

Recent advancements have also focused on developing more environmentally benign and efficient catalytic systems, including the use of cobalt(II) complexes, for the cyclopropanation of electron-deficient alkenes. d-nb.info These catalysts are compatible with the in situ generation of diazo compounds from tosylhydrazone salts, providing a practical and high-yielding route to cyclopropanes. d-nb.info

Epoxidation and Aziridination Methodologies

This compound serves as a precursor for generating reactive intermediates that can be utilized in epoxidation and aziridination reactions, providing access to valuable three-membered heterocyclic rings. These reactions often proceed through the formation of a diazo compound from the tosylhydrazone, which then participates in a metal-catalyzed or ylide-mediated transformation. researchgate.netwiley-vch.de

In the context of epoxidation, the diazo compound generated from this compound can react with a chiral sulfide (B99878) catalyst to form a sulfur ylide. researchgate.netwiley-vch.de This ylide then acts as the key reactive species, transferring a methylene (B1212753) group to an aldehyde to form an epoxide. wiley-vch.de The enantioselectivity of this process can be controlled by the chirality of the sulfide catalyst. researchgate.net This methodology allows for the coupling of two different aldehyde-derived fragments to produce epoxides with high diastereo- and enantioselectivities. wiley-vch.de While the direct epoxidation of the double bond in carvone (B1668592) itself can be challenging due to the electron-withdrawing nature of the carbonyl group, the use of its tosylhydrazone derivative opens up alternative synthetic pathways. scielo.brmdpi.com

Similarly, aziridination, the nitrogen-based equivalent of epoxidation, can be achieved using intermediates derived from this compound. researchgate.net The carbene generated from the tosylhydrazone can be trapped by an imine in the presence of a suitable catalyst to furnish an aziridine. baranlab.org Non-heme iron complexes have been explored as catalysts for both epoxidation and aziridination reactions of terminal alkenes. d-nb.info Furthermore, hydrogen-bond activation has been shown to enable the aziridination of unactivated olefins with simple iminoiodinanes, offering a metal-free alternative. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions

N-Tosylhydrazones, including this compound, have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions. sioc-journal.cnrsc.org These reactions provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of ketones and aldehydes from which the tosylhydrazones are derived. researchgate.net

The general mechanism of these couplings involves the in situ generation of a diazo compound from the tosylhydrazone, which then reacts with a transition metal catalyst, such as palladium, copper, rhodium, or nickel. nih.govnih.gov This generates a metal carbene intermediate, which can undergo migratory insertion with an organometallic species to form the desired C-C bond. nih.gov This strategy has been successfully applied to a wide range of coupling partners, including organohalides. researchgate.net

The use of this compound in these reactions allows for the introduction of the carvone scaffold into a variety of molecular frameworks. The diverse reactivity of tosylhydrazones, influenced by the acidity of the α-proton and the hydrazone proton, enables a range of olefination methodologies. nih.gov Both non-catalytic and transition metal-catalyzed olefinations from N-tosylhydrazones have been developed, with many of the catalyzed reactions proceeding via metal carbene transformations. nih.gov Palladium-catalyzed cross-coupling reactions of N-tosylhydrazones are particularly noteworthy for their efficiency in alkene synthesis. nih.gov

Contributions to Complex Molecule and Natural Product Total Synthesis

This compound has proven to be a valuable building block in the total synthesis of complex molecules and natural products, leveraging its chiral nature and its ability to undergo a variety of chemical transformations.

Cannabinoid Derivatives

| Cannabinoid Derivative | Starting Material | Key Intermediate | Overall Yield |

| (+)-ent-CBD | (+)-Carvone | Tosylhydrazone | 22% |

| (+)-ent-CBDV | (+)-Carvone | Tosylhydrazone | 37% |

| (+)-ent-CBDP | (+)-Carvone | Tosylhydrazone | 22% |

| (+)-CBD-Hex | (+)-Carvone | Tosylhydrazone | 35% |

| (+)-CBD-Oct | (+)-Carvone | Tosylhydrazone | 28% |

Table 1: Synthesis of Cannabinoid Derivatives from (+)-Carvone. nih.gov

Longiborneol (B1213909) Sesquiterpenoids

| Synthetic Target | Starting Material | Key Strategy | Number of Steps | Overall Yield |

| Longiborneol | (S)-Carvone | Skeletal Remodeling, Radical Cyclization | 9 | 30% |

Table 2: Synthesis of Longiborneol from (S)-Carvone. nih.gov

Epothilone (B1246373) D Analogues

D-(+)-Carvone serves as a valuable chiral starting material in the synthesis of complex natural products, including analogues of the potent anticancer agent epothilone. The total synthesis of epothilones has been a significant focus in organic chemistry, leading to the development of various synthetic strategies. One such approach utilizes an olefin metathesis-based strategy for constructing the macrocyclic core of epothilones. nih.gov While direct synthesis of Epothilone D from this compound is not extensively detailed, the general strategy often involves the transformation of carvone-derived intermediates. For instance, in related syntheses, functionalized cyclohexanone (B45756) precursors derived from (S)-carvone oxide are prepared. acs.orgnsf.gov A key step in these transformations can be the generation of a tosylhydrazone, which then undergoes further reactions. acs.orgnsf.gov The synthesis of an epothilone fragment, (15R)-C13-C21, has also been achieved, showcasing the modular approach often employed in constructing these complex molecules. acs.org Furthermore, the adaptation of these synthetic sequences to solid-phase chemistry has enabled the creation of focused libraries of epothilone analogues, facilitating the exploration of structure-activity relationships. nih.gov

Phytocassane Derivatives

The Shapiro reaction, which proceeds via a tosylhydrazone intermediate, has been a key transformation in the total synthesis of phytocassane-class diterpenoids. wikipedia.org These compounds are phytoalexins produced by the rice plant and exhibit interesting biological activities. researchgate.net The absolute configuration of the phytocassane family of natural products was determined through the total synthesis of (–)-phytocassane D. wikipedia.org In this synthesis, a tricyclic ketone intermediate was converted to its corresponding tosylhydrazone. wikipedia.org Treatment of this D-(+)-carvone-derived tosylhydrazone with two equivalents of an organolithium reagent, characteristic of the Shapiro reaction, effected its conversion into a vinyl lithium species, which after quenching, provided the target alkene. wikipedia.org This crucial step established the olefin necessary for the completion of the natural product's carbon skeleton. wikipedia.org The general approach highlights the utility of D-(+)-carvone as a chiral pool starting material for accessing the complex, polycyclic framework of atisene-type diterpenes, a class to which phytocassanes belong. researchgate.net

Isobenzofuran (B1246724) Core Structures

D-(+)-Carvone and its tosylhydrazone derivatives are instrumental in constructing the hydroisobenzofuran core, a structural motif present in numerous marine diterpenoids like the eunicellins and sclerophytins. nih.govlehigh.edu A robust strategy involves an initial intermolecular aldol (B89426) reaction between (S)-(+)-carvone and various aldehydes to create anti-aldol adducts. nih.govdaneshyari.com These adducts are then subjected to etherification to form glycolate (B3277807) esters. nih.govlehigh.edu A key intramolecular cycloaldolization of the glycolate ester, promoted by a base such as potassium hexamethyldisilazide (KHMDS), yields the cis-fused hydroisobenzofuran bicycle with high diastereoselectivity. nih.govlehigh.edu

In a specific application, an enone derived from a carvone-based isobenzofuran was converted to its tosylhydrazone in quantitative yield. lehigh.edu Subsequent treatment with catecholborane induced a reductive rearrangement, affording the desired cis-fused isobenzofuran, demonstrating an alternative approach to control the ring fusion stereochemistry. lehigh.edu This methodology provides efficient access to these complex core structures in as few as three to four steps from (S)-(+)-carvone. nih.govdaneshyari.com

Table 1: Synthesis of Hydroisobenzofuran Core from (S)-(+)-Carvone This table is interactive. You can sort and filter the data.

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Intermolecular Aldol Reaction | Aryl aldehydes, KHMDS, THF, -78 °C; then HOAc | anti-Aldol adducts | Variable | nih.gov |

| 2. Etherification | Ag₂O, BrCH₂CO₂R, DMF, 2,6-lutidine, rt | Glycolate esters | Good | nih.gov |

| 3. Cycloaldolization | KHMDS, THF, -78 °C | Hydroisobenzofurans | High | nih.govlehigh.edu |

| 4. Oxidative Rearrangement (alternative) | 1. PCC, silica (B1680970) gel, CH₂Cl₂; 2. TsNHNH₂ | Enone followed by Tosylhydrazone | Quantitative (for tosylhydrazone) | lehigh.edu |

| 5. Reduction (alternative) | Catecholborane, CHCl₃, reflux | cis-Isobenzofuran | 81% | lehigh.edu |

One-Pot Synthetic Sequences Utilizing In Situ Generation

The in situ generation of this compound from the parent ketone is a cornerstone of several efficient one-pot synthetic methodologies. This approach circumvents the need to isolate the often unstable tosylhydrazone intermediate, streamlining the synthesis of more complex molecules. acs.orgnih.gov These one-pot procedures are valued for their convenience, efficiency, and atom economy. acs.org

A prominent application is in cycloaddition reactions. N-tosylhydrazones, generated in situ from cyclic ketones like carvone derivatives, can smoothly undergo [3+2] cycloadditions with reagents like calcium carbide to afford spirocyclic pyrazoles. acs.org In some cases, these initial adducts can undergo further ring expansion. acs.org Similarly, in situ generated tosylhydrazones can serve as precursors for diazo compounds, which can then participate in intramolecular 1,3-dipolar cycloadditions to build complex heterocyclic scaffolds such as pyrazolo-[1,5-c]quinazolinones. rsc.orgresearchgate.net

Furthermore, the in situ formation of tosylhydrazones is integral to transition-metal-free multicomponent reactions. For example, a one-pot reaction between a carbonyl compound, p-toluenesulfonohydrazide, carbon disulfide, and an amine allows for the efficient synthesis of S-alkyl dithiocarbamates. nih.gov Another novel one-pot method involves the iodine-catalyzed reaction of in situ generated N-tosylhydrazones with elemental sulfur to produce 1,2,3-thiadiazoles. researchgate.net The generation of the tosylhydrazone can be achieved under mild, and even solvent-free, conditions, for instance by simple grinding of the ketone and 4-methylbenzenesulfonohydrazide, highlighting the practical and green aspects of this chemistry. nih.gov

Table 2: Examples of One-Pot Reactions with In Situ Generated Tosylhydrazones This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reagents | Product Class | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition / Ring Expansion | Calcium Carbide, Cs₂CO₃ | Spirocyclic or Fused Pyrazoles | Transition-metal-free; uses inexpensive carbon source. | acs.org |

| Three-Component Reaction | Carbon Disulfide, Amines | S-Alkyl Dithiocarbamates | Transition-metal-free; efficient C-S and C-N bond formation. | nih.gov |

| Intramolecular Cycloaddition | Base | Pyrazoloquinazolinones | Generates diazo surrogate in situ; forms complex N-heterocycles. | rsc.orgresearchgate.net |

| Cyclization with Sulfur | I₂, DMSO, S₈ | 1,2,3-Thiadiazoles | Iodine-catalyzed; high step-economy. | researchgate.net |

| General Formation | Grinding (Solvent-free) | N-Tosylhydrazones | Rapid, clean process with simple workup. | nih.gov |

Stereochemical Control and Chiral Transformations

Diastereoselective and Enantioselective Reaction Pathways

The tosylhydrazone functionality derived from D-(+)-carvone can participate in a variety of reactions where the existing stereocenter at C5 directs the formation of new stereocenters, leading to diastereoselective outcomes. Similarly, the chiral nature of the starting material can be exploited in enantioselective processes.

Research has demonstrated that the inherent chirality of a carvone (B1668592) derivative can override intrinsic diastereoselectivity in certain reactions. For instance, in the synthesis of complex natural products, a substituent's orientation relative to the isopropenyl group is typically directed to the cis position due to stereoelectronic factors. However, by pre-installing a functional group and converting the ketone to a tosylhydrazone, it is possible to direct incoming reagents to the trans position, showcasing the powerful directing effect of the chiral scaffold. nih.gov

Palladium-catalyzed cross-coupling reactions of tosylhydrazones, which proceed through carbene intermediates, have emerged as a powerful tool for constructing carbon-carbon bonds. When applied to chiral tosylhydrazones derived from compounds like carvone, these reactions can be rendered highly enantioselective. The use of chiral ligands on the palladium catalyst, in conjunction with the chiral information from the carvone backbone, allows for precise control over the formation of new stereocenters, including challenging quaternary carbons. chemrxiv.org For example, enantioselective carbene cross-coupling reactions of cyclobutanecarbaldehyde-derived N-tosylhydrazones have been developed, achieving excellent yields and high enantioselectivities. nih.gov

Furthermore, organocatalysis has been successfully employed to achieve diastereoselective transformations starting from carvone derivatives. For example, an organocatalytic asymmetric Michael addition to dihydrocarvone (B1202640) has been used to construct a quaternary chiral center with high diastereoselectivity. The resulting keto ester can then be converted to its tosylhydrazone and subjected to further transformations, such as the Bamford-Stevens reaction, to generate chiral products. oup.com

| Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference(s) |

| Vinylation | Vinylmagnesium bromide / CuCl₂ | Overriding intrinsic diastereoselectivity | Nearly complete diastereoselectivity | nih.gov |

| Carbene Cross-Coupling | Palladium / Chiral Ligand | Construction of chiral quaternary centers | High enantioselectivity (>99% ee) | chemrxiv.orgnih.gov |

| Michael Addition | Thiourea Organocatalyst | Diastereoselective C-C bond formation | High diastereoselectivity (99% de) | oup.com |

Influence of Starting Carvone Stereochemistry on Product Chirality

The absolute configuration of the starting D-(+)-carvone molecule plays a crucial role in determining the chirality of the final products. The C5 stereocenter, being (R) in D-(+)-carvone, acts as a chiral auxiliary, influencing the stereochemical course of reactions at other positions in the molecule.

A notable example is the synthesis of (+)-Ambiguine G, a complex indole (B1671886) alkaloid. The synthesis commenced with (S)-carvone oxide, the enantiomer of the epoxide derived from D-(+)-carvone. The tosylhydrazone of (S)-carvone oxide was treated with vinylmagnesium bromide, and subsequent hydrolysis yielded a ketone with almost complete diastereoselectivity. nih.gov This high degree of stereocontrol is a direct consequence of the chiral information present in the starting carvone derivative. The existing stereocenter dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer.

The principle of transferring chirality from a starting material is fundamental in asymmetric synthesis. The well-defined stereochemistry of D-(+)-carvone makes it an excellent chiral pool starting material. The predictable stereochemical influence allows for the rational design of synthetic routes to enantiomerically pure or enriched target molecules. The stereocenter in the carvone backbone can influence the conformation of reactive intermediates, thereby directing the approach of reagents from the less sterically hindered face and controlling the stereochemistry of the newly formed chiral centers.

| Starting Material | Key Transformation | Product | Stereochemical Implication | Reference(s) |

| (S)-Carvone Oxide Tosylhydrazone | Vinylation with vinylmagnesium bromide | Chiral ketone intermediate for (+)-Ambiguine G | Chirality of starting material dictates product diastereoselectivity | nih.gov |

| Dihydrocarvone | Organocatalytic Michael addition | Diastereomerically enriched keto ester | Existing stereocenter directs the formation of a new quaternary chiral center | oup.com |

Stereospecificity of Associated Rearrangements

The tosylhydrazone group is a precursor to diazo compounds and carbenes, which can undergo various rearrangements. The stereochemistry of the starting D-(+)-carvone tosylhydrazone can have a significant impact on the stereospecificity of these rearrangements, most notably the Shapiro and Bamford-Stevens reactions.

The Shapiro reaction , which involves the treatment of a tosylhydrazone with two equivalents of a strong base (typically an organolithium reagent), proceeds through a vinyllithium (B1195746) intermediate. wikipedia.orgorganic-chemistry.org The directionality of this reaction is controlled by the stereochemistry of the tosylhydrazone itself. Deprotonation occurs syn to the tosylamide group, leading to a specific vinyllithium species. wikipedia.org This stereospecific deprotonation means that the geometry of the resulting alkene is dictated by the conformation of the tosylhydrazone intermediate, which in turn is influenced by the stereochemistry of the D-(+)-carvone backbone.

The Bamford-Stevens reaction , on the other hand, involves the decomposition of a tosylhydrazone in the presence of a base to form an alkene via a carbene or a carbocation intermediate, depending on the solvent. wikipedia.orgjk-sci.comorganic-chemistry.org In aprotic solvents, the reaction proceeds primarily through a carbene intermediate, and the stereochemical outcome can be less predictable due to the possibility of indiscriminate 1,2-rearrangements of the carbene. wikipedia.org However, in some cases, the reaction can exhibit stereoselectivity. For instance, the use of aprotic solvents often leads to a predominance of the Z-alkene. wikipedia.org The stereoelectronic effects of the substituents on the carvone framework can influence the migratory aptitude of different groups in the rearrangement, thereby affecting the stereochemical outcome of the product. In a synthesis of 5-epi- and 10-epi-β-selinenes, the Bamford-Stevens reaction of a tosylhydrazone derived from a dihydrocarvone derivative was a key step in installing a double bond at a specific position. oup.com

| Rearrangement | Intermediate | Key Factor Influencing Stereochemistry | General Outcome | Reference(s) |

| Shapiro Reaction | Vinyllithium | Syn-deprotonation relative to the tosylamide group | Stereospecific formation of the vinyllithium species | wikipedia.orgorganic-chemistry.org |

| Bamford-Stevens Reaction | Carbene (aprotic solvent) or Carbocation (protic solvent) | Solvent, migratory aptitude of substituents, stereoelectronics | Can be non-stereoselective, but Z-alkene often predominates in aprotic solvents | oup.comwikipedia.orgjk-sci.com |

Computational and Theoretical Studies of D + Carvone Tosylhydrazone Systems

Quantum Chemical Calculations (DFT, B3LYP, M05-2X)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the properties of hydrazone derivatives. mdpi.com Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M05-2X (Minnesota 05-2X) are frequently employed for these types of calculations. researchgate.netresearchgate.net

The B3LYP functional is known for its balance of accuracy and computational cost, making it a popular choice for a wide range of chemical systems. researchgate.net The M05-2X functional, a high-nonlocality functional, is particularly well-suited for studying non-covalent interactions, which can be important in understanding the conformational preferences and intermolecular interactions of D-(+)-Carvone Tosylhydrazone. researchgate.net

These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution in the molecule. mdpi.com Such studies can be used to determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic properties of the compound. researchgate.net

Analysis of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a means to quantify various parameters that describe this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict the feasibility and regioselectivity of a reaction. sapub.org

For a molecule like this compound, the HOMO is associated with its ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor. |

| ELUMO (Energy of LUMO) | Indicates the electron-accepting ability of the molecule. Lower energy corresponds to a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

Conceptual DFT provides a framework for defining and calculating several global reactivity descriptors. mdpi.com These indices are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of different aspects of a molecule's reactivity.

Electronegativity (χ) : This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η) : This parameter quantifies the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered to be "hard," while those with a small gap are "soft."

Chemical Softness (S) : This is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be polarized.

These parameters can be calculated using the following equations, where IP is the ionization potential and EA is the electron affinity, which can be approximated by the energies of the HOMO and LUMO, respectively (Koopmans' theorem):

χ ≈ (IP + EA) / 2 ≈ -(EHOMO + ELUMO) / 2

η ≈ (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2

S = 1 / η

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Represents the polarizability of the electron cloud. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. soton.ac.uk For this compound, this could involve studying reactions such as the Shapiro reaction, where tosylhydrazones are converted to alkenes. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. nih.gov For example, a study on the copper-catalyzed azide-alkyne cycloaddition reaction of a carvone (B1668592) derivative used DFT calculations to investigate the reaction mechanism and explain the observed regioselectivity. nih.gov This type of analysis provides a detailed understanding of the factors that control the outcome of a reaction.

Spectroscopic Parameter Prediction and Validation (e.g., NMR)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. soton.ac.uk

Emerging Research Frontiers and Future Prospects

Innovations in Catalytic Systems for Tosylhydrazone Transformations

The transformation of tosylhydrazones is a cornerstone of modern organic synthesis, primarily due to their ability to serve as precursors to diazo compounds and, subsequently, metal carbenes in a safer, in-situ manner. researchgate.net Research in this area is continually evolving, with a focus on expanding the catalytic toolbox to enhance efficiency, selectivity, and substrate scope. While D-(+)-Carvone Tosylhydrazone is a specific substrate, the general principles of tosylhydrazone reactivity guide the development of catalytic systems applicable to its unique structure.

Transition-metal catalysis remains a major focus. Metals such as palladium, rhodium, copper, nickel, and cobalt are effective catalysts for carbene-based coupling reactions involving tosylhydrazones. researchgate.net These reactions often proceed through a key metal carbene migratory insertion step, which can be followed by various transformations to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, this opens pathways to novel terpenoid derivatives. For instance, palladium-catalyzed cross-coupling reactions, a staple in tosylhydrazone chemistry, could be employed to forge new bonds at the carbene center generated from the tosylhydrazone moiety. wikipedia.org The inherent chirality of the carvone (B1668592) backbone is a significant advantage, potentially influencing the stereochemical outcome of these catalytic transformations.

Recent efforts have also been directed towards transition-metal-free transformations, which offer benefits in terms of cost, toxicity, and environmental impact. researchgate.net Base-promoted decomposition of tosylhydrazones to generate diazo species is a well-established method. researchgate.net Innovations in this area involve the development of novel base systems and reaction conditions that are milder and more functional-group tolerant. For this compound, such metal-free approaches could include intramolecular 1,3-dipolar cycloadditions, where the in-situ generated diazo compound reacts with the internal double bond to create complex, fused polycyclic structures. researchgate.net

The table below summarizes potential catalytic systems applicable to the transformation of this compound, based on established reactivity of the tosylhydrazone functional group.

| Catalyst Type | Metal Center | Typical Transformation | Potential Product from this compound |

| Transition-Metal | Palladium (Pd) | Cross-coupling, Domino reactions | Arylated or alkenylated carvone derivatives |

| Rhodium (Rh) | Cyclopropanation, C-H insertion | Novel bicyclic or tricyclic terpenoids | |

| Copper (Cu) | Carbene transfer reactions | Functionalized carvone derivatives | |

| Transition-Metal-Free | Strong Base (e.g., NaH) | Shapiro Reaction, Elimination | Menthadiene derivatives |

| Mild Base (e.g., K₂CO₃) | In-situ diazo generation for cycloadditions | Polycyclic pyrazole-fused terpenes |

Development of Novel Reaction Architectures and Cascade Reactions

For this compound, the development of novel cascade reactions is a particularly promising research avenue. The molecule contains multiple reactive sites: the tosylhydrazone, an isopropenyl group, and a chiral cyclohexenone ring. This architecture is ripe for designing intramolecular cascades. For example, upon conversion of the tosylhydrazone to a rhodium carbene, an intramolecular cyclopropanation with the endocyclic double bond could initiate a cascade. sci-hub.box The resulting strained bicyclic system could then undergo a series of rearrangements or further reactions, leading to complex polycyclic natural product-like scaffolds.

Another potential cascade architecture involves an initial C-H bond insertion. sci-hub.box A highly reactive carbene generated from this compound could undergo an intramolecular insertion into one of the allylic C-H bonds of the cyclohexene (B86901) ring. This would forge a new five-membered ring, creating a bicyclic intermediate that could be trapped or undergo further designed transformations. Such strategies allow for a significant increase in molecular complexity in a single, atom-economical step. sci-hub.box

These hydrazone-initiated reaction cascades can be grouped based on the mechanistic steps paired with the initial carbene formation. sci-hub.box This modular approach allows chemists to design new sequences by combining known reactivity patterns. The table below outlines hypothetical cascade reactions starting from this compound.

| Cascade Initiator | Key Intermediate | Subsequent Steps | Potential Final Structure |

| Rhodium Carbene | Intramolecular Cyclopropane (B1198618) | Ring-opening, Rearrangement | Complex bridged or fused ring systems |

| Diazo Compound | Intramolecular 1,3-Dipole | Cycloaddition with isopropenyl group | Fused pyrazoline-terpenoid hybrid |

| Palladium Carbene | Migratory Insertion | Conjugate addition, Annulation | Spirocyclic carvone derivatives |

Advanced Strategies for Stereochemical Induction

Controlling stereochemistry is a central goal of organic synthesis, and this compound offers a valuable platform for developing advanced strategies in this domain. The molecule possesses a pre-existing stereocenter, which can exert a powerful influence on subsequent bond-forming reactions, a process known as substrate-controlled diastereoselection. The chiral environment created by the carvone backbone can direct the approach of reagents or catalysts, favoring the formation of one diastereomer over others.

Beyond substrate control, catalyst-controlled stereoselective reactions represent a more versatile and powerful approach. The use of chiral catalysts to control the stereochemical outcome of reactions involving tosylhydrazones is an area of active research. In the context of this compound, a chiral rhodium or copper catalyst could be used to mediate an enantioselective or diastereoselective cyclopropanation, C-H insertion, or ylide formation reaction. The challenge and opportunity lie in achieving "matched" or "mismatched" pairings, where the catalyst's stereochemical preference either reinforces or overrides the substrate's inherent bias.

A key strategy involves the use of chiral ligands that coordinate to a metal catalyst. These ligands create a chiral pocket around the active site, forcing the reaction between the metal carbene and the substrate to proceed through a stereochemically defined transition state. This approach can lead to very high levels of enantiomeric or diastereomeric excess. For reactions involving this compound, this would allow for the selective synthesis of a specific stereoisomer from a library of many possibilities, which is crucial for applications in medicinal chemistry and materials science. Research is focused on designing new ligands and catalytic systems that provide high selectivity for a broad range of transformations.

| Stereocontrol Strategy | Method | Application to this compound | Expected Outcome |

| Substrate Control | Utilize inherent chirality of the carvone backbone | Intramolecular reactions (e.g., cycloaddition, C-H insertion) | Formation of a specific diastereomer based on steric and electronic bias. |

| Catalyst Control | Employ a chiral, non-racemic catalyst (e.g., Rh or Cu complex with chiral ligands) | Intermolecular or intramolecular carbene transfer reactions | High diastereoselectivity or enantioselectivity, potentially overriding substrate bias. |

| Reagent Control | Use of a chiral base or other stoichiometric chiral reagent | Asymmetric deprotonation or other reagent-mediated steps | Induction of new stereocenters with high selectivity. |

Q & A

Q. How can researchers ensure reproducibility in enantioselective syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.